molecular formula C31H34O18 B166118 Rutacil CAS No. 132151-81-6

Rutacil

Cat. No. B166118
M. Wt: 694.6 g/mol
InChI Key: UMNLDZWTFUCCBQ-NDPVGZFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rutacil is a naturally occurring compound found in several plants, including Ruta graveolens, commonly known as rue. It is a promising compound with potential applications in various fields, including medicine, agriculture, and industry. Rutacil has been studied extensively for its chemical and biological properties, and its synthesis method has been optimized for large-scale production.

Scientific Research Applications

Rutacil has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Rutacil has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Rutacil has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In industry, Rutacil has been studied for its potential use as a natural dye, as well as its ability to enhance the mechanical properties of polymers.

Mechanism Of Action

The mechanism of action of Rutacil is not fully understood, but it is believed to involve several pathways. In cancer cells, Rutacil has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In inflammation, Rutacil has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease, Rutacil has been shown to inhibit the formation of beta-amyloid plaques and neurofibrillary tangles. In Parkinson's disease, Rutacil has been shown to protect dopaminergic neurons from oxidative stress.

Biochemical And Physiological Effects

Rutacil has been shown to have several biochemical and physiological effects. In cancer cells, Rutacil has been shown to induce DNA damage, inhibit DNA repair, and alter gene expression. In inflammation, Rutacil has been shown to inhibit the activation of NF-kappaB and MAPK signaling pathways. In Alzheimer's disease, Rutacil has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In Parkinson's disease, Rutacil has been shown to enhance the activity of antioxidant enzymes and reduce lipid peroxidation.

Advantages And Limitations For Lab Experiments

Rutacil has several advantages for lab experiments, including its availability, stability, and reproducibility. It is also relatively easy to synthesize in large quantities. However, Rutacil has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of Rutacil in the experiments.

Future Directions

There are several future directions for the research on Rutacil. One direction is to study its potential use in combination with other compounds for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use in agriculture as a natural pesticide and herbicide. Additionally, the synthesis method of Rutacil can be further optimized to improve its yield and reduce the cost of production. Finally, the mechanism of action of Rutacil can be further elucidated to better understand its biological effects.

Synthesis Methods

Rutacil can be synthesized by several methods, including extraction from rue plants, chemical synthesis, and biotransformation. The most commonly used method for large-scale production is chemical synthesis. The synthesis of Rutacil involves several steps, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, reduction of the resulting compound, and cyclization. The yield of Rutacil can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.

properties

CAS RN

132151-81-6

Product Name

Rutacil

Molecular Formula

C31H34O18

Molecular Weight

694.6 g/mol

IUPAC Name

[2-acetyloxy-4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-yl]phenyl] acetate

InChI

InChI=1S/C31H34O18/c1-10-21(36)24(39)26(41)30(44-10)43-9-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)7-14(34)8-18(20)47-28(29)13-4-5-16(45-11(2)32)17(6-13)46-12(3)33/h4-8,10,19,21-22,24-27,30-31,34-37,39-42H,9H2,1-3H3/t10-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1

InChI Key

UMNLDZWTFUCCBQ-NDPVGZFXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O

Other CAS RN

132151-81-6

synonyms

rutacil

Origin of Product

United States

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